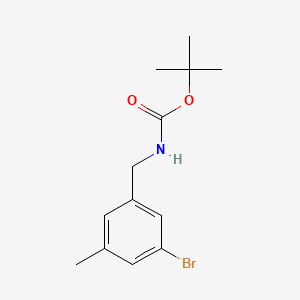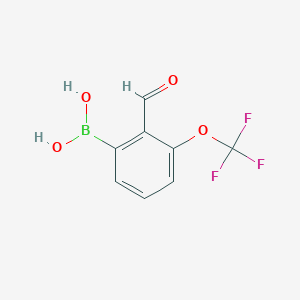
(2-Formyl-3-(trifluoromethoxy)phenyl)boronic acid
Overview
Description
“(2-Formyl-3-(trifluoromethoxy)phenyl)boronic acid” is a type of boronic acid that has been studied in the context of its physicochemical, structural, antimicrobial, and spectroscopic properties . It has been characterized by 1H, 13C, 11B, and 19F NMR spectroscopy .
Synthesis Analysis
The synthesis of boronic acids, including “this compound”, is relatively simple and well-known . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Chemical Reactions Analysis
The introduction of the -OCF3 group influences the acidity of “this compound”, depending on the position of a substituent, with the ortho isomer being the least acidic . In some solutions, the title compound isomerizes with the formation of the corresponding 3hydroxybenzoxaborole .
Physical and Chemical Properties Analysis
The presence of an electron-withdrawing substituent in “this compound” results in a considerable rise in the acidity in comparison with its analogues . The 2-formyl compound displays an unusual structure in the crystalline state, with a significant twist of the boronic group .
Scientific Research Applications
Organic Optoelectronics
Boronic acid derivatives, such as those based on BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) platforms, have found extensive application in organic optoelectronics. These materials serve as active components in organic light-emitting diodes (OLEDs), contributing to advancements in near-IR emitters and aggregation-induced emission (AIE) technologies. The structural design and synthesis of these boronic acid-based organic semiconductors have led to significant developments in sensor technologies, organic thin-film transistors, and organic photovoltaics, demonstrating the versatility and potential of boronic acid derivatives in electronic and photonic devices (Squeo & Pasini, 2020).
Biosensing
Electrochemical biosensors based on ferroceneboronic acid and its derivatives exemplify the integration of boronic acid functionalities in developing sensitive and selective sensing platforms. These biosensors exploit the unique binding properties of boronic acids to diols, enabling the detection of sugars, glycated hemoglobin (HbA1c), and fluoride ions. The selectivity and sensitivity of these biosensors underscore the potential of boronic acid derivatives in clinical diagnostics and environmental monitoring (Wang et al., 2014).
Environmental Management
In the context of environmental management, boronic acid derivatives play a critical role in water treatment and purification. For instance, the removal of boron from seawater in desalination applications is a vital process to ensure the safety of drinking water. Research has focused on optimizing reverse osmosis (RO) and nanofiltration (NF) technologies for boron removal, highlighting the importance of understanding the physicochemical interactions between boronic acids and filtration membranes. This research contributes to the development of more efficient and sustainable methods for managing boron levels in water sources (Tu et al., 2010).
Healthcare Applications
Beyond their use in drug formulations, boronic acid derivatives have been investigated for their potential in healthcare applications, including as components of drug delivery systems and in the design of new therapeutic agents. The unique chemical properties of boronic acids, such as their ability to form stable covalent bonds with biomolecules, have been exploited in the development of targeted therapy and diagnostic tools. This area of research holds promise for the creation of novel treatments for a variety of diseases, leveraging the specificity and reactivity of boronic acid derivatives to improve patient outcomes (Plescia & Moitessier, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
The interest in boronic acids, including “(2-Formyl-3-(trifluoromethoxy)phenyl)boronic acid”, has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
Properties
IUPAC Name |
[2-formyl-3-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF3O4/c10-8(11,12)16-7-3-1-2-6(9(14)15)5(7)4-13/h1-4,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDVJTZCOBBLQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OC(F)(F)F)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601210547 | |
| Record name | Boronic acid, B-[2-formyl-3-(trifluoromethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601210547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451392-92-9 | |
| Record name | Boronic acid, B-[2-formyl-3-(trifluoromethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-formyl-3-(trifluoromethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601210547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


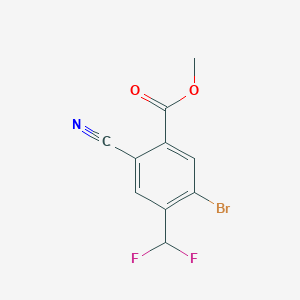
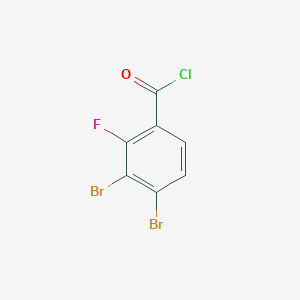

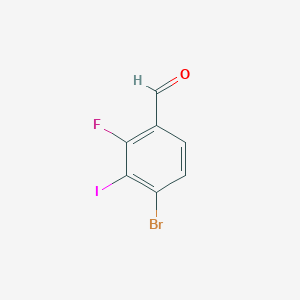
![5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B1446310.png)
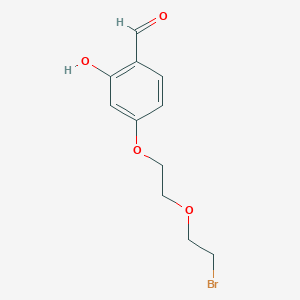
![ethyl 1-(5-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1446314.png)
![N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(3-pyrrolidin-1-ylphenyl)urea](/img/structure/B1446315.png)
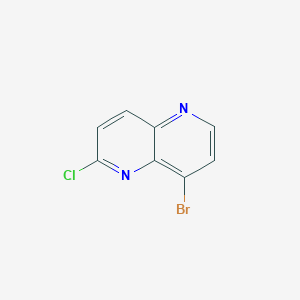

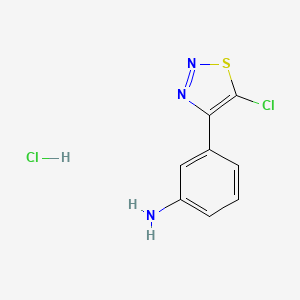
![4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride](/img/structure/B1446322.png)

